molecular formula C9H6N4O B15164580 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one CAS No. 278186-20-2

1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one

Cat. No.: B15164580
CAS No.: 278186-20-2
M. Wt: 186.17 g/mol
InChI Key: PYBOWKRHRSYSBL-UHFFFAOYSA-N
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Description

1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one is a heterocyclic compound featuring fused pyrazole and quinoxaline rings. Its structure combines the electron-rich pyrazole moiety with the planar, aromatic quinoxaline system, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s reactivity and electronic properties are influenced by the conjugation between the two heterocycles and substituent effects .

Properties

IUPAC Name

1,2-dihydropyrazolo[4,3-b]quinoxalin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-7-8(12-13-9)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOWKRHRSYSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373136
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278186-20-2
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyrazole Derivatives with o-Phenylenediamine

A cornerstone method involves the cyclocondensation of pyrazole-aldehyde or -ketone precursors with o-phenylenediamine. This approach mirrors the synthesis of pyrroloquinoxalines but substitutes pyrrole with pyrazole. For example, reacting 5-formyl-1H-pyrazole-4-carboxylic acid ethyl ester 1 with o-phenylenediamine 2 in glacial acetic acid at 90°C yields 1,2-dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one 3 (Scheme 1).

Scheme 1. Cyclocondensation route to pyrazoloquinoxalines.
$$\text{5-Formyl-1H-pyrazole-4-carboxylate} + \text{o-Phenylenediamine} \xrightarrow{\text{AcOH, 90°C}} \text{this compound}$$

Key advantages include:

  • High regioselectivity due to the electronic effects of the pyrazole aldehyde.
  • Modularity through variation of pyrazole substituents.

Friedländer-Type Condensation Adapted for Quinoxaline Formation

Adapting the Friedländer condensation—traditionally used for quinolines—enables quinoxaline ring closure. In this method, 5-aminopyrazole 4 reacts with 1,2-diketones 5 under acidic conditions (e.g., polyphosphoric acid) to form the quinoxaline core (Scheme 2).

Table 1. Optimization of Friedländer-type reactions.

Pyrazole Derivative Diketone Catalyst Yield (%) Reference
5-Amino-1-phenyl Benzil PPA 78
5-Amino-3-methyl 1,2-Cyclohexanedione ZnCl₂ 65

This method is limited by the availability of stable 1,2-diketones but offers excellent atom economy.

Multicomponent Reactions (MCRs)

One-pot MCRs streamline synthesis by combining pyrazole precursors, aldehydes, and diamines. For instance, a mixture of 5-aminopyrazole 6 , glyoxal 7 , and o-phenylenediamine 2 in ethanol under reflux produces the target compound in 72% yield (Scheme 3).

Advantages:

  • Reduced purification steps.
  • Tunable electronic properties via aldehyde selection.

Vilsmeier-Haack Formylation Followed by Cyclization

Introducing a formyl group to pyrazole derivatives via Vilsmeier-Haack reagent (POCl₃/DMF) enables subsequent cyclization with diamines. For example, formylation of 1H-pyrazol-5-amine 8 yields 5-formylpyrazole 9 , which reacts with o-phenylenediamine 2 in acetic acid to form the quinoxaline ring (Scheme 4).

Mechanistic Insight:
The formyl group activates the pyrazole for nucleophilic attack by the diamine, followed by dehydration to form the fused system.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol involves heating 5-acetylpyrazole 10 with o-phenylenediamine 2 and montmorillonite K10 clay at 120°C for 15 minutes, achieving an 85% yield (Table 2).

Table 2. Microwave vs. conventional heating.

Method Time Yield (%)
Conventional 2 h 65
Microwave 15 min 85

Advanced and Niche Methodologies

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups at specific positions. For instance, Suzuki-Miyaura coupling of 3-bromo-pyrazoloquinoxaline 11 with phenylboronic acid 12 installs a phenyl group at position 6 (Scheme 5).

Challenges:

  • Sensitivity of the pyrazole ring to strong bases.
  • Requires inert atmospheres.

Solid-Phase Synthesis for Combinatorial Libraries

Immobilizing pyrazole precursors on Wang resin allows sequential functionalization. After quinoxaline formation, cleavage with TFA yields pure product, facilitating high-throughput screening.

Comparative Analysis of Methods

Table 3. Strengths and limitations of key methods.

Method Yield Range (%) Scalability Functional Group Tolerance
Cyclocondensation 65–85 Moderate High
Friedländer Condensation 60–78 Low Moderate
MCRs 70–88 High High
Microwave-Assisted 80–90 High Moderate

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions at different positions on the pyrazole and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoxalines, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a) 2-(2-Nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one (Compound 8)

  • Structure: Replaces the quinoxaline ring with a pyridine-pyrazine fused system.
  • Synthesis: Prepared via condensation of 5-(2-nitrobenzylidene)-2,2-dimethyl-1,3-oxazolidin-4-one with 2,3-diaminopyridine .

b) 2-(2-Nitrobenzylidene)-1,2-dihydro-1,2,5-oxadiazolo[3,4-b]pyrazin-3(4H)-one (Compound 9)

  • Structure : Incorporates a 1,2,5-oxadiazole (furazan) ring fused to pyrazine.
  • Synthesis: Derived from 3,4-diamino-1,2,5-oxadiazole, introducing an oxygen-rich heterocycle .
  • Key Differences : The oxadiazole moiety enhances thermal stability and may influence photophysical properties due to increased electron-withdrawing character.
Substituent Effects

a) 2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

  • Structure: Substitutes quinoxaline with pyridine and adds 2,6-dichlorobenzyl and phenyl groups.
  • Properties: Molecular weight: 370.2 g/mol (higher due to chlorine substituents). Purity: ≥95% (industrial-grade synthesis). Applications: Potential use in medicinal chemistry, though specific biological data are unavailable .
  • Key Differences : Chlorine atoms increase lipophilicity and may enhance membrane permeability compared to nitrobenzyl derivatives .

b) 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one Derivatives

  • Structure: Pyrimidine replaces quinoxaline, altering ring size and electronic properties.
  • Applications : Patent literature highlights derivatives as Wee1 kinase inhibitors for cancer therapy .
  • Key Differences: The pyrimidine core enhances hydrogen-bonding capacity, improving target affinity in enzymatic inhibition compared to quinoxaline-based analogs .
Table 1: Structural and Functional Comparison
Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one Pyrazole + Quinoxaline None (parent structure) N/A Base for derivatization
Compound 8 Pyridine + Pyrazine 2-Nitrobenzyl ~300 (estimated) Altered redox behavior
Compound 9 Oxadiazole + Pyrazine 2-Nitrobenzylidene ~280 (estimated) Enhanced thermal stability
2-(2,6-Dichlorobenzyl)-pyridin-3-one Pyrazole + Pyridine 2,6-Dichlorobenzyl, Phenyl 370.2 High lipophilicity
Pyrazolo[3,4-d]pyrimidin-3-one Pyrazole + Pyrimidine Variable (patented derivatives) 250–400 Wee1 kinase inhibition (anticancer)

Research Findings and Implications

  • Synthetic Flexibility: The quinoxaline-based compound serves as a versatile scaffold for introducing nitrobenzyl or halogenated substituents, enabling tailored electronic or steric effects .
  • Biological Potential: While pyrimidine analogs show promise in oncology (e.g., Wee1 inhibitors) , quinoxaline derivatives may excel in photonic applications due to extended π-conjugation, though direct studies are lacking in the provided evidence.
  • Stability Considerations : Oxadiazole-fused derivatives (e.g., Compound 9) exhibit superior thermal stability, suggesting utility in high-temperature material science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinoxaline precursors with hydrazine derivatives. Systematic optimization involves varying temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., acetic acid) to maximize yield. Reaction progress should be monitored via TLC and HPLC, with purification by recrystallization or column chromatography . For analogs, rearrangement reactions of quinoxalinones with phenylhydrazine have been employed to generate fused heterocycles .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Structural Analysis : Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, while NMR (¹H/¹³C) confirms proton environments and substituent positions .
  • Electronic Properties : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with reactivity and biological activity .

Q. What pharmacological targets are associated with this compound, and how can in vitro assays be designed to validate its activity?

  • Methodological Answer : Quinoxaline derivatives exhibit affinity for kinases and GPCRs. Target-specific assays include:

  • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™).
  • Receptor Binding : Radioligand displacement assays using HEK293 cells expressing cloned receptors.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. What strategies mitigate discrepancies between computational predictions and experimental results in studying this compound's reactivity?

  • Methodological Answer :

  • Cross-Validation : Use multiple DFT functionals (B3LYP, M06-2X) and basis sets (6-31G*, cc-pVTZ) to compare energy barriers for tautomerization or ring-opening reactions.
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) or explicit molecular dynamics (MD) simulations to account for solvation .
  • Experimental Calibration : Validate computational models with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How does the compound's stability under varying pH, temperature, and light conditions influence experimental reproducibility?

  • Methodological Answer :

  • Stress Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze via LC-MS for photooxidation by-products.
  • Buffer Compatibility : Test solubility and aggregation in PBS, Tris-HCl, and simulated gastric fluid .

Q. What advanced computational models predict the compound's interactions with biological targets, and how are force fields parameterized?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Refine poses with MM-GBSA binding energy calculations.
  • MD Simulations : AMBER or CHARMM force fields parameterize bond angles and torsions specific to pyrazoloquinoxaline scaffolds. Validate with NMR-derived NOE restraints .

Q. How can factorial design optimize multi-step synthesis protocols to reduce by-products and improve scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply 2³ factorial design to variables like reaction time (12–24 hrs), temperature (60–100°C), and stoichiometry (1:1–1:2). Analyze main effects and interactions via ANOVA.
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite design (CCD), with desirability functions balancing competing factors .

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